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Compound of Interest

Compound Name: 3-Amino-2-fluorobenzotrifluoride

Cat. No.: B047735 Get Quote

An In-Depth Technical Guide to 3-Amino-2-
fluorobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated
Anilines in Modern Synthesis
In the landscape of medicinal chemistry and materials science, fluorinated building blocks are

indispensable tools for molecular design. The strategic incorporation of fluorine atoms can

profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and

pharmacokinetic profile.[1] Among these critical synthons, 3-Amino-2-fluorobenzotrifluoride
(CAS No. 123973-25-1), also known as 2-Fluoro-3-(trifluoromethyl)aniline, emerges as a

compound of significant interest. Its unique trifluoromethyl and fluoro-substituted aniline

scaffold offers a versatile platform for creating complex, high-value molecules, particularly in

the realm of pharmaceutical development. This guide provides a comprehensive technical

overview of its properties, synthesis, reactivity, and applications, grounded in field-proven

insights for the professional researcher.

Section 1: Core Chemical & Physical Properties
Understanding the fundamental properties of a reagent is paramount for its effective and safe

utilization in experimental design. 3-Amino-2-fluorobenzotrifluoride is a pale yellow liquid
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whose key characteristics are summarized below.[2] These properties dictate its handling,

reaction conditions, and purification strategies.

Identifiers and Structure
Chemical Name: 3-Amino-2-fluorobenzotrifluoride

Systematic (IUPAC) Name: 2-Fluoro-3-(trifluoromethyl)aniline[3]

CAS Number: 123973-25-1[3]

Synonyms: α,α,α,2-Tetrafluoro-m-toluidine, 2-Fluoro-3-(trifluoromethyl)benzenamine[3][4]

Molecular Formula: C₇H₅F₄N[3][4]

Molecular Weight: 179.11 g/mol [3]

Caption: Chemical structure of 3-Amino-2-fluorobenzotrifluoride.

Physicochemical Data Summary
The following table consolidates the key physical properties reported for 3-Amino-2-
fluorobenzotrifluoride, providing a reliable reference for laboratory use.

Property Value Source(s)

Appearance Pale yellow liquid [2]

Boiling Point 189 °C [4]

Density 1.390 g/cm³ [4]

Flash Point 82 °C (closed cup) [4]

Refractive Index (n²⁰/D) 1.4620 [4]

Section 2: Spectral Data for Structural Verification
Structural confirmation is a cornerstone of synthetic chemistry. The following data provides the

basis for the analytical identification of 3-Amino-2-fluorobenzotrifluoride.
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Mass Spectrometry
Mass spectrometry data is critical for confirming the molecular weight and fragmentation

pattern. The electron ionization (EI) mass spectrum shows a prominent molecular ion peak

consistent with the compound's molecular weight.

Major Fragments (m/z):

179: Molecular ion [M]⁺[3]

160: Loss of F ([M-F]⁺) or NH ([M-NH]⁺) fragment[3]

132: Further fragmentation[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific, high-resolution spectra are best obtained on a per-batch basis, typical chemical

shifts for related fluorinated aromatic amines provide a strong predictive framework for

analysis. The ¹H NMR would be expected to show distinct aromatic proton signals and a broad

amine proton signal. The ¹³C NMR and ¹⁹F NMR are particularly informative, showing

characteristic shifts due to the strong influence of the fluorine and trifluoromethyl substituents.

Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups. The spectrum of 3-Amino-2-
fluorobenzotrifluoride will be dominated by absorptions corresponding to the N-H bonds of

the primary amine, the C-F bonds of the trifluoromethyl group and the aromatic ring, and the

vibrations of the benzene ring itself.

Expected Characteristic Absorptions (cm⁻¹):

3500–3300: N-H stretching (primary amine), typically two bands.

1650–1580: N-H bending.

1600–1400: C-C stretching within the aromatic ring.

1350–1100: Strong C-F stretching from the -CF₃ group.
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900–675: C-H out-of-plane ("oop") bending for the aromatic ring.

Section 3: Synthesis, Reactivity, and Mechanistic
Considerations
Recommended Synthetic Protocol
A robust and widely applicable method for the synthesis of aromatic amines is the reduction of

the corresponding nitroaromatic compound. This approach is highly effective for preparing 3-
Amino-2-fluorobenzotrifluoride from its nitro precursor, 2-Fluoro-3-nitrobenzotrifluoride.

Catalytic hydrogenation is the preferred industrial and laboratory method due to its high

efficiency and clean reaction profile.[5]
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Start: 2-Fluoro-3-nitrobenzotrifluoride
in Methanol

Add Catalyst:
10% Palladium on Carbon (Pd/C)

Hydrogenation:
Introduce H₂ gas (atmospheric pressure)

Warm to 40-45°C

Monitor Reaction:
Thin-Layer Chromatography (TLC)

Workup: Cool & Filter
Remove Pd/C catalyst

Reaction Complete

Purification:
Solvent removal & Distillation

Final Product:
3-Amino-2-fluorobenzotrifluoride

Click to download full resolution via product page

Caption: Proposed workflow for the synthesis of 3-Amino-2-fluorobenzotrifluoride.
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Step-by-Step Methodology:

Reaction Setup: A solution of 2-fluoro-3-nitrobenzotrifluoride in a suitable solvent such as

methanol is prepared in a reaction vessel equipped for stirring and operation under an inert

atmosphere (e.g., dry nitrogen).[5]

Catalyst Addition: A catalytic amount of 10% palladium on charcoal (w/w) is carefully added

to the solution.[5]

Hydrogenation: The stirred mixture is warmed to approximately 40-45°C. Hydrogen gas is

then introduced and bubbled through the solution at atmospheric pressure.[5]

Monitoring: The progress of the reduction is monitored by thin-layer chromatography (TLC)

until the starting nitro compound is fully consumed (typically 4-5 hours).[5]

Workup: Upon completion, the solution is cooled to room temperature, and the palladium

catalyst is removed by filtration through a pad of celite.

Isolation: The solvent is removed from the filtrate under reduced pressure. The crude product

can then be purified by vacuum distillation to yield 3-Amino-2-fluorobenzotrifluoride as a

pale-yellow oil.[5]

Causality Behind Choices:

Catalyst: Palladium on carbon is a highly efficient and selective catalyst for the

hydrogenation of nitro groups without affecting the aromatic ring or the fluorine substituents.

Solvent: Methanol is an excellent solvent for both the starting material and for dissolving

hydrogen gas, facilitating the reaction at the catalyst surface.

Temperature: Gentle warming (40-45°C) increases the reaction rate without promoting side

reactions or requiring high-pressure equipment, making the protocol accessible and safer.

Chemical Reactivity
The reactivity of 3-Amino-2-fluorobenzotrifluoride is primarily dictated by the nucleophilic

amino group. It undergoes typical reactions of an aromatic amine, including:
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N-Arylation: It is an excellent substrate for palladium-catalyzed cross-coupling reactions,

such as the Buchwald-Hartwig amination, to form more complex diarylamines. This is a

cornerstone reaction in the synthesis of many pharmaceutical scaffolds.

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile

intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, halides

via Sandmeyer reaction).

The electron-withdrawing nature of both the fluorine atom and the trifluoromethyl group

deactivates the aromatic ring towards electrophilic substitution and influences the basicity of

the amino group.

Section 4: Applications in Drug Development &
Medicinal Chemistry
The true value of 3-Amino-2-fluorobenzotrifluoride lies in its application as a high-value

intermediate in the synthesis of active pharmaceutical ingredients (APIs). The 2-fluoro-3-

(trifluoromethyl)aniline motif is a privileged structure in modern drug design.

Core Rationale for its Use:

Metabolic Stability: The trifluoromethyl group is exceptionally stable to metabolic degradation

and can block positions on the aromatic ring that might otherwise be susceptible to oxidative

metabolism by cytochrome P450 enzymes.

Enhanced Lipophilicity: The -CF₃ group significantly increases the lipophilicity of a molecule,

which can improve its ability to cross cell membranes and enhance its binding affinity to

hydrophobic pockets in target proteins.[1]

Modulation of pKa: The electron-withdrawing effects of the fluorine substituents lower the

basicity (pKa) of the aniline nitrogen, which can be critical for tuning the ionization state of a

drug molecule at physiological pH, affecting its solubility, absorption, and target engagement.

Exemplary Applications in Kinase Inhibitor Synthesis:
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While specific drugs directly synthesized from this exact CAS number may not be broadly

disclosed, the scaffold is central to the development of kinase inhibitors, a critical class of drugs

for treating cancer and inflammatory diseases.[1][6] For instance, the blockbuster drug

Nilotinib, an inhibitor of the Bcr-Abl kinase used in leukemia treatment, is built upon a very

similar 3-(trifluoromethyl)aniline core.[1] The trifluoromethyl group is known to form favorable

interactions within the hydrophobic regions of the kinase ATP-binding site.[1]

Similarly, Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is synthesized from

3-(trifluoromethyl)aniline.[7] Recent research has shown that analogues of flufenamic acid are

potent inhibitors of the YAP-TEAD transcriptional complex, a key target in cancer therapy,

further highlighting the therapeutic importance of this chemical family.[5][8] The presence of the

ortho-fluorine atom in 3-Amino-2-fluorobenzotrifluoride provides an additional vector for

molecular design, allowing chemists to fine-tune steric and electronic properties to achieve

higher potency and selectivity for a specific kinase target.

Section 5: Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 3-Amino-2-fluorobenzotrifluoride
is classified as a hazardous substance and must be handled with appropriate precautions.

GHS Hazard Classification
Acute Toxicity, Oral (Harmful)[3]

Acute Toxicity, Dermal (Toxic/Harmful)[3]

Skin Irritation (Causes skin irritation)[3]

Eye Irritation (Causes serious eye irritation)[3]

Acute Toxicity, Inhalation (Harmful)[3]

Specific target organ toxicity — single exposure (May cause respiratory irritation)[3]

Handling and Personal Protective Equipment (PPE)
Work should be conducted in a well-ventilated fume hood.
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Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with

side shields or goggles, and a lab coat.

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

Wash hands thoroughly after handling.

Storage Recommendations
Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Keep away from incompatible materials such as strong oxidizing agents.

Recommended storage temperature is at or below 8°C.[9]

Protect from sunlight.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b047735#3-amino-2-fluorobenzotrifluoride-cas-
number-123973-25-1-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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